molecular formula C8H13NO B1418577 N-(prop-2-yn-1-yl)oxan-4-amine CAS No. 1154884-36-2

N-(prop-2-yn-1-yl)oxan-4-amine

Cat. No. B1418577
M. Wt: 139.19 g/mol
InChI Key: PBXXJOYWTSSIAV-UHFFFAOYSA-N
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Description

“N-(prop-2-yn-1-yl)oxan-4-amine” is a chemical compound with the CAS Number: 1154884-36-2 . It has a molecular weight of 139.2 and its IUPAC name is N-(2-propynyl)tetrahydro-2H-pyran-4-amine . The compound is stored at room temperature and is in liquid form .


Molecular Structure Analysis

The InChI code for “N-(prop-2-yn-1-yl)oxan-4-amine” is 1S/C8H13NO/c1-2-5-9-8-3-6-10-7-4-8/h1,8-9H,3-7H2 . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

In a study, it was found that both the starting material and the product act as photosensitizers, and 1 O2 and O2˙− are generated through energy transfer and a single electron transfer pathway and play an important role in the reaction .


Physical And Chemical Properties Analysis

“N-(prop-2-yn-1-yl)oxan-4-amine” is a liquid at room temperature . It has a molecular weight of 139.2 .

Scientific Research Applications

Cholinesterase and Monoamine Oxidase Dual Inhibition

One significant application is in the development of dual inhibitors for cholinesterase and monoamine oxidase. These compounds are of interest due to their potential therapeutic effects for neurodegenerative diseases such as Alzheimer's. For instance, derivatives of N-(prop-2-yn-1-yl) related structures have been identified as new cholinesterase and monoamine oxidase dual inhibitors, indicating their relevance in medicinal chemistry for treating neurological conditions (Bautista-Aguilera et al., 2014).

Catalytic Organic Synthesis

These compounds also play a crucial role in catalytic organic synthesis. For example, the silver-catalyzed cycloisomerization of N-(prop-2-yn-1-yl)pyridine-2-amines demonstrates a practical method for synthesizing various substituted imidazopyridines, showcasing their utility in creating complex organic molecules with potential pharmaceutical applications (Chioua et al., 2013).

Oxidative C-H Amination

Another significant application is in oxidative C-H amination reactions, highlighting their importance in creating C-N bonds, a fundamental transformation in organic synthesis. This method is crucial for the development of new synthetic routes for amines, which are key components in pharmaceuticals and agrochemicals (Louillat & Patureau, 2014).

Multicomponent Synthesis

Furthermore, N-(prop-2-yn-1-yl) related compounds are utilized in multicomponent synthesis processes, such as the palladium-catalyzed carbonylative approach to imidazopyridinyl-N,N-dialkylacetamides. These processes are notable for their efficiency in synthesizing complex molecules, emphasizing the role of such compounds in enhancing the diversity of synthetic chemistry (Veltri et al., 2020).

Safety And Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H314, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

properties

IUPAC Name

N-prop-2-ynyloxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-2-5-9-8-3-6-10-7-4-8/h1,8-9H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBXXJOYWTSSIAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(prop-2-yn-1-yl)oxan-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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